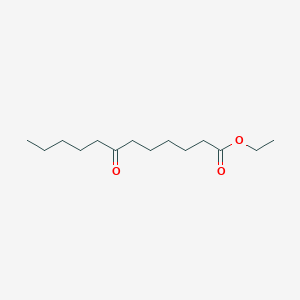

Ethyl 7-oxododecanoate

Description

Ethyl 7-oxododecanoate is a keto ester characterized by a 12-carbon aliphatic chain (dodecanoate backbone) with a ketone functional group at the 7th position and an ethyl ester moiety. Its molecular formula is C₁₄H₂₆O₃, with a molecular weight of 242.36 g/mol .

Synthesis of analogous keto esters, such as 7-oxoheptyl decanoate, involves reductive amination and multi-step purification (e.g., column chromatography), as demonstrated in . While direct data on Ethyl 7-oxododecanoate’s applications are scarce, structurally similar esters are used in pharmaceuticals, fragrances, and lipid nanoparticle formulations .

Properties

IUPAC Name |

ethyl 7-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-7-10-13(15)11-8-6-9-12-14(16)17-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBYNRAELGEYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557993 | |

| Record name | Ethyl 7-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58262-36-5 | |

| Record name | Ethyl 7-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing ethyl 7-oxododecanoate involves a nickel-catalyzed cross-coupling reaction between 1-bromononane and ethoxycarbonyl chloride . The reaction typically involves oxidative addition, transmetalation, and reductive elimination steps mediated by the nickel catalyst .

Industrial Production Methods: Industrial production methods for ethyl 7-oxododecanoate often involve similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxododecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of dodecanoic acid derivatives.

Reduction: Formation of ethyl 7-hydroxydodecanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-oxododecanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 7-oxododecanoate involves its interaction with specific molecular targets and pathways. The ketone group in the compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further interact with biological molecules, influencing biochemical pathways and exerting potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between Ethyl 7-oxododecanoate and structurally related esters:

Table 1: Comparative Analysis of Ethyl 7-oxododecanoate and Analogous Compounds

Structural and Functional Differences

Chain Length and Hydrophobicity: Ethyl 7-oxododecanoate’s longer C12 chain confers higher hydrophobicity (LogP ~4.5) compared to shorter analogs like Ethyl 7-oxononanoate (LogP 1.8) . Ethyl palmitate, lacking a ketone but with a C16 chain, exhibits even greater lipophilicity (LogP ~7.5) .

Substituent Effects :

- Aromatic and halogenated analogs, such as Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, exhibit distinct electronic properties due to fluorine’s electronegativity, enhancing stability and altering solubility compared to purely aliphatic esters .

Biological Activity

Ethyl 7-oxododecanoate, a compound with the molecular formula CHO and CAS number 58262-36-5, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including case studies that highlight its therapeutic potential.

Overview of Ethyl 7-Oxododecanoate

Ethyl 7-oxododecanoate is primarily utilized as an intermediate in organic synthesis and has been studied for its interactions with various biological systems. Its structure features a ketone functional group at the seventh carbon of a dodecanoate chain, influencing both its chemical reactivity and biological effects.

Synthesis Methods

The synthesis of ethyl 7-oxododecanoate typically involves several methods:

- Nickel-Catalyzed Cross-Coupling : A common route is the reaction between 1-bromononane and ethoxycarbonyl chloride under nickel catalysis.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to form alcohol derivatives.

These processes are optimized to ensure high yields and purity, minimizing by-products during industrial production.

The biological activity of ethyl 7-oxododecanoate is attributed to its ability to interact with specific biomolecules through nucleophilic addition reactions. The ketone group can form various intermediates that may influence metabolic pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer properties of ethyl 7-oxododecanoate, particularly against breast cancer cell lines such as MCF-7. In vitro assays have demonstrated significant inhibitory effects on cell proliferation:

- Case Study : A study reported that ethyl 7-oxododecanoate exhibited a dose-dependent inhibition of MCF-7 cells with an IC value of approximately 25 µM after 48 hours of treatment. This indicates a substantial potential for development into anticancer therapies .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how ethyl 7-oxododecanoate stands out among similar compounds:

| Compound Name | Position of Ketone | Notable Biological Activity |

|---|---|---|

| Ethyl 4-oxododecanoate | C4 | Moderate cytotoxicity |

| Ethyl 6-oxododecanoate | C6 | Lower activity than C7 |

| Ethyl 7-oxododecanoate | C7 | Significant anticancer activity |

| Ethyl 8-oxododecanoate | C8 | Minimal activity observed |

The positioning of the ketone group in ethyl 7-oxododecanoate is critical in determining its reactivity and biological properties, making it a compound of interest in pharmacological research.

In Vitro Studies

In vitro studies have shown that ethyl 7-oxododecanoate can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets.

Mechanistic Insights

The mechanism by which ethyl 7-oxododecanoate exerts its biological effects involves:

- Nucleophilic Attack : The ketone group can undergo nucleophilic attack by various cellular nucleophiles, leading to modifications of proteins and nucleic acids.

- Signal Transduction Pathways : It may influence key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Q & A

Basic: What are the established methods for synthesizing Ethyl 7-oxododecanoate, and how do reaction variables influence yield?

Ethyl 7-oxododecanoate synthesis typically involves esterification or enzyme-catalyzed pathways. For example, lipase-catalyzed acidolysis (e.g., Novozym® 435) can optimize ester production by adjusting substrate concentrations and reaction conditions. Key variables include:

- Substrate molar ratios : Higher DHA/EPA concentrations (e.g., 400 mM) increase reaction rates but may require balancing with solvent compatibility .

- Solvent selection : Ethyl acetate concentration (e.g., 220–400 mM) impacts enzyme activity and product purity .

- Temperature/pH : Standard protocols for similar esters (e.g., Ethyl 5-hydroxydecanoate) recommend 40–60°C and neutral pH to preserve enzyme stability .

Basic: Which analytical techniques are validated for quantifying Ethyl 7-oxododecanoate in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for purity assessment and structural confirmation. For example:

- GC-MS parameters : Ethyl acetate extracts are analyzed using non-polar columns (e.g., DB-5MS) with splitless injection and electron ionization (70 eV) to detect characteristic fragments (e.g., m/z 88 for ester groups) .

- Calibration standards : JECFA protocols for related esters (e.g., Ethyl 5-hydroxydecanoate) recommend internal standardization with deuterated analogs to minimize matrix interference .

Advanced: How can experimental design frameworks (e.g., factorial designs) optimize Ethyl 7-oxododecanoate synthesis while minimizing resource use?

A two-factor factorial design (e.g., varying substrate and solvent concentrations) allows systematic exploration of variable interactions:

- Coded levels : Assigning -2 to +2 values to factors (e.g., 40–400 mM DHA/EPA) reveals nonlinear relationships between variables and reaction rates .

- Response surface methodology : Models derived from initial rate data can predict optimal conditions, reducing trial runs by 40–60% .

- Error minimization : Replicate runs (n ≥ 3) and standard error calculations (e.g., ±0.0027 μmol/min) improve model reliability .

Advanced: How should researchers resolve contradictions in kinetic data for enzyme-catalyzed Ethyl 7-oxododecanoate synthesis?

Contradictions often arise from unaccounted variables or measurement artifacts. Steps to address this include:

- Error source analysis : Quantify instrumental uncertainty (e.g., GC-MS CV% < 5%) and procedural variability (e.g., enzyme batch differences) .

- Statistical validation : Use ANOVA or t-tests to compare datasets; significant discrepancies (p < 0.05) may indicate overlooked factors (e.g., substrate inhibition) .

- Literature triangulation : Cross-reference with analogous esters (e.g., Ethyl 5-hydroxydecanoate kinetics) to identify methodological gaps .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in Ethyl 7-oxododecanoate bioactivity studies?

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data using software like GraphPad Prism .

- Error propagation : Calculate combined uncertainties for IC₅₀ values by integrating instrument precision (e.g., ±0.1 μM) and biological variability .

- Multivariate analysis : Principal component analysis (PCA) can disentangle confounding variables (e.g., solvent toxicity vs. compound efficacy) .

Basic: What safety protocols are critical when handling Ethyl 7-oxododecanoate in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- First-aid measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced: What are best practices for presenting Ethyl 7-oxododecanoate research data to ensure reproducibility?

- Raw data archiving : Deposit chromatograms, kinetic curves, and spectral data in supplementary materials or repositories like Zenodo .

- Metadata documentation : Include instrument settings (e.g., GC-MS ionization energy), sample preparation steps, and statistical parameters .

- Standardized reporting : Follow IUPAC guidelines for reporting yields, uncertainties, and purity (e.g., "98.5 ± 0.3% by GC-MS") .

Advanced: How can researchers identify understudied mechanistic pathways involving Ethyl 7-oxododecanoate using computational tools?

- Molecular docking : Simulate ligand-enzyme interactions (e.g., with AutoDock Vina) to predict binding affinities for oxidoreductases .

- Metabolite prediction : Use software like MetaScope to map potential degradation products in biological systems .

- Kinetic modeling : Build compartmental models (e.g., COPASI) to simulate metabolic flux and identify rate-limiting steps .

Basic: How should a literature review on Ethyl 7-oxododecanoate balance comprehensiveness with focus?

- Search strategy : Use Boolean terms (e.g., "Ethyl 7-oxododecanoate AND synthesis NOT industrial") in PubMed/Scopus to exclude irrelevant studies .

- Critical appraisal : Prioritize peer-reviewed journals with impact factors > 3.0 and avoid non-reviewed platforms like ChemRxiv for definitive claims .

- Gap analysis : Tabulate reported yields, methods, and applications to highlight underexplored areas (e.g., enantioselective synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.